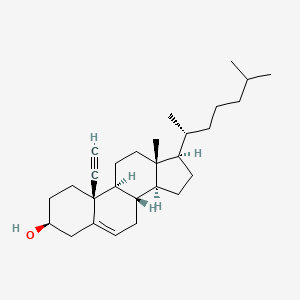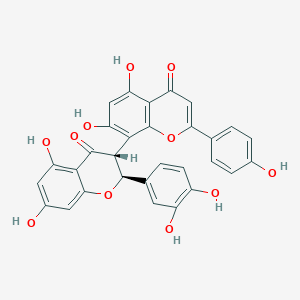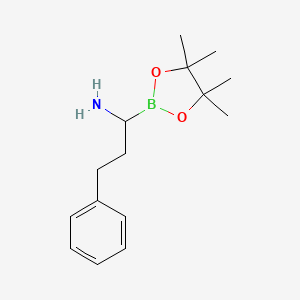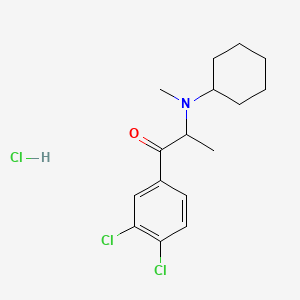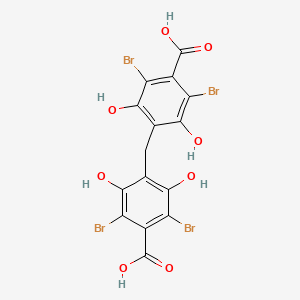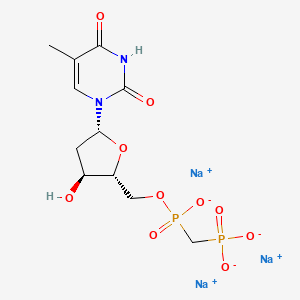
Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is a derivative of thymidine diphosphate. It is known for its role as an inhibitor of thymidine kinase, an enzyme involved in the phosphorylation of thymidine . This compound is hydrolytically stable and has been used in various biochemical and molecular biology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of thymidine with a phosphonomethylating agent under controlled conditions to introduce the methylene diphosphate group . The reaction conditions often include the use of solvents like water and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methylene diphosphate group . It is also involved in phosphorylation reactions, where it acts as a substrate or inhibitor .
Common Reagents and Conditions
Common reagents used in reactions involving thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) include nucleophiles, bases, and specific enzymes like thymidine kinase . The reactions are typically carried out under aqueous conditions with controlled pH and temperature .
Major Products Formed
The major products formed from reactions involving thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) include phosphorylated nucleotides and other modified nucleosides .
Wissenschaftliche Forschungsanwendungen
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) has a wide range of scientific research applications:
Wirkmechanismus
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) exerts its effects by inhibiting thymidine kinase, an enzyme that phosphorylates thymidine to thymidine monophosphate . This inhibition disrupts the synthesis of thymidine triphosphate, a crucial component of DNA synthesis . The compound targets the active site of thymidine kinase, preventing the enzyme from catalyzing the phosphorylation reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thymidine diphosphate
- Thymidine triphosphate
- 2’-Deoxythymidine 5’-triphosphate
Uniqueness
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is unique due to its hydrolytic stability and its ability to act as a non-cleavable substrate for DNA polymerase . This makes it particularly useful in studies involving DNA synthesis and repair, where stability and specificity are crucial .
Eigenschaften
Molekularformel |
C11H15N2Na3O10P2 |
|---|---|
Molekulargewicht |
466.16 g/mol |
IUPAC-Name |
trisodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |
InChI |
InChI=1S/C11H18N2O10P2.3Na/c1-6-3-13(11(16)12-10(6)15)9-2-7(14)8(23-9)4-22-25(20,21)5-24(17,18)19;;;/h3,7-9,14H,2,4-5H2,1H3,(H,20,21)(H,12,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t7-,8+,9+;;;/m0.../s1 |
InChI-Schlüssel |
XRFXVMZGXVGIMM-JUQWFZSASA-K |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


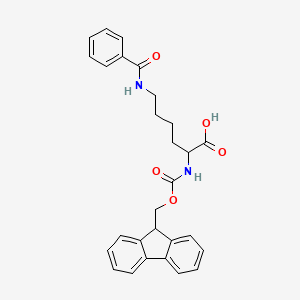
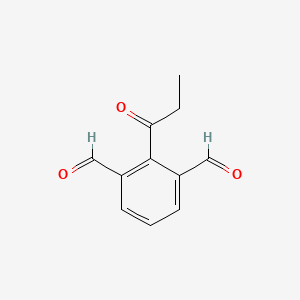
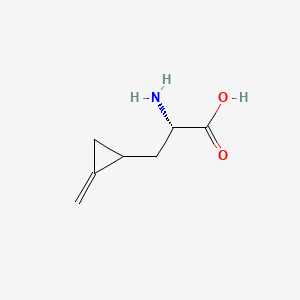
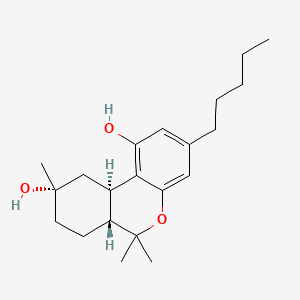
![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
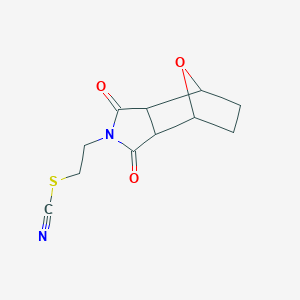

![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
